![molecular formula C19H20Cl2N2O4 B2581263 1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione CAS No. 2058740-68-2](/img/structure/B2581263.png)
1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione” is a complex organic molecule. It contains a bicyclo[3.2.1]octane scaffold, which is a nitrogen-containing heterocycle . This core structure has significant potential in the field of drug discovery .
Synthesis Analysis
The synthesis of complex bicyclo[3.2.1]octane scaffolds involves the reaction of readily accessible vinylogous carbonates with N-substituted hydroxylamine hydrochlorides via an intramolecular 1,3-dipolar nitrone cycloaddition reaction . This process is regio and diastereoselective, leading to a wide variety of bicyclic isoxazolidines .Molecular Structure Analysis
The molecular structure of this compound is characterized by a bicyclo[3.2.1]octane core, which is a challenging scaffold to acquire due to its unique structure . This core has been applied as a key synthetic intermediate in several total syntheses .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of this compound is an intramolecular 1,3-dipolar nitrone cycloaddition reaction . This reaction is highly regio and diastereoselective, allowing for the synthesis of complex bicyclo[3.2.1]octane scaffolds .科学的研究の応用
Chemical Synthesis and Structural Studies
A significant application area of compounds related to 1-((1R,5S)-8-(2-(2,4-dichlorophenoxy)acetyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione is in chemical synthesis and structural analysis. For example, Izquierdo et al. (1991) synthesized a series of related compounds, focusing on their structure-activity relationships, particularly in antagonizing acetylcholine-induced contraction in guinea pig ileum (Izquierdo et al., 1991). Similarly, Yang et al. (2008) examined the crystal structure of a related compound, highlighting its conformational characteristics (Yang et al., 2008).
Potential in Pharmacology
These compounds also show potential in pharmacology. For example, Rogiers et al. (2001) discussed the transformation of related compounds into substances that could potentially act as Substance P antagonists (Rogiers et al., 2001). Additionally, Amornraksa et al. (2008) synthesized pyrrolidines with potential antimicrobial and antioxidative activities (Amornraksa et al., 2008).
Applications in Organic Chemistry
These compounds find applications in organic chemistry, particularly in asymmetric syntheses. Martens and Lübben (1991) utilized a related enantiomerically pure bicyclic pyrrolidine derivative in Michael-type reactions, showcasing the utility in organic synthesis (Martens & Lübben, 1991).
Biomedical Research
In the context of biomedical research, these compounds have been explored for their potential biological activities. Patel and Dholakiya (2013) synthesized derivatives that were evaluated for their antioxidant and DNA damage protective effects, indicating their potential in medical research (Patel & Dholakiya, 2013).
特性
IUPAC Name |
1-[8-[2-(2,4-dichlorophenoxy)acetyl]-8-azabicyclo[3.2.1]octan-3-yl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Cl2N2O4/c20-11-1-4-16(15(21)7-11)27-10-19(26)22-12-2-3-13(22)9-14(8-12)23-17(24)5-6-18(23)25/h1,4,7,12-14H,2-3,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPMGPDFRWIOFCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)COC3=C(C=C(C=C3)Cl)Cl)N4C(=O)CCC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,5-difluorophenyl)acetamide](/img/structure/B2581180.png)

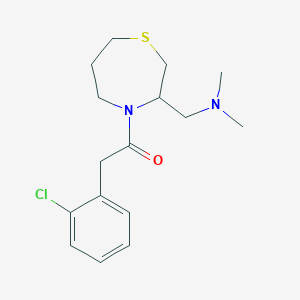
![N-(2-fluorobenzyl)-6-oxo-2,3,4,6-tetrahydro-[1,3]thiazino[2,3-b]quinazoline-9-carboxamide](/img/structure/B2581184.png)
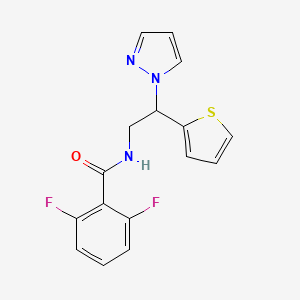
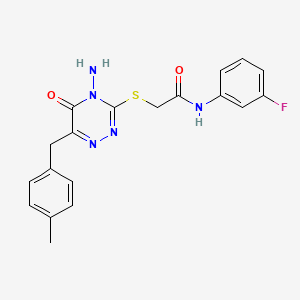

![methyl 3-(methylcarbamoyl)-2-(2-(methylsulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2581191.png)
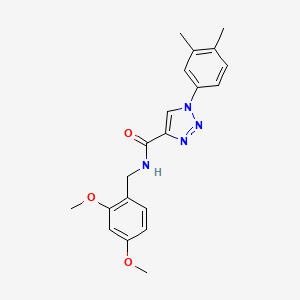
![2-(2,5-dioxo-4-phenyl-3,4,5,7-tetrahydrofuro[3,4-d]pyrimidin-1(2H)-yl)-N,N-diethylacetamide](/img/structure/B2581194.png)

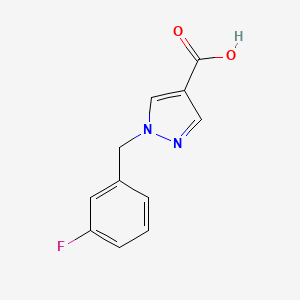
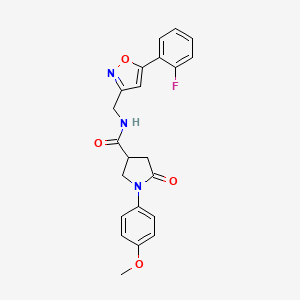
![2-((3-chlorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2581201.png)